Home > Products > Screening Compounds P23030 > Heptakis(6-O-sulfo)-(beta)-cyclodextrin
Heptakis(6-O-sulfo)-(beta)-cyclodextrin -

Heptakis(6-O-sulfo)-(beta)-cyclodextrin

Catalog Number: EVT-7933454
CAS Number:
Molecular Formula: C42H63Na7O56S7
Molecular Weight: 1849.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Heptakis(6-O-sulfo)-(beta)-cyclodextrin is a chemically modified derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. This compound is characterized by the presence of sulfonate groups at the 6-position of each glucose unit, which imparts unique properties that enhance its solubility and functionality in various applications. The compound is primarily used in analytical chemistry as a chiral selector and has potential applications in pharmaceuticals and food science.

Source

Heptakis(6-O-sulfo)-(beta)-cyclodextrin is synthesized from beta-cyclodextrin through sulfonation processes. The compound's CAS number is 197587-31-8, and its molecular formula is C42H63Na7O56S7C_{42}H_{63}Na_7O_{56}S_7 with a molecular weight of approximately 1849.30 g/mol .

Classification

This compound falls under the category of sulfated cyclodextrins, which are noted for their enhanced solubility in water and ability to form inclusion complexes with various organic molecules. It is classified as an anionic cyclodextrin due to the presence of negatively charged sulfonate groups .

Synthesis Analysis

Methods

The synthesis of heptakis(6-O-sulfo)-(beta)-cyclodextrin typically involves the reaction of beta-cyclodextrin with chlorosulfonic acid or sulfur trioxide-pyridine complex. This reaction introduces sulfonate groups at the 6-position of the glucose units.

Technical Details

  1. Reagents: Beta-cyclodextrin, chlorosulfonic acid (or sulfur trioxide-pyridine).
  2. Conditions: The reaction is usually carried out under controlled temperatures to prevent degradation of the cyclodextrin structure.
  3. Purification: Post-reaction, the product is purified through precipitation or chromatography techniques to isolate the desired sulfonated derivative.
Molecular Structure Analysis

Structure

Heptakis(6-O-sulfo)-(beta)-cyclodextrin retains the characteristic toroidal shape of beta-cyclodextrins, with a hydrophilic exterior and a hydrophobic cavity. The introduction of sulfonate groups alters its solubility and interaction with guest molecules.

Data

  • Molecular Formula: C42H63Na7O56S7C_{42}H_{63}Na_7O_{56}S_7
  • Molecular Weight: 1849.30 g/mol
  • Melting Point: Decomposes above 250°C .
Chemical Reactions Analysis

Reactions

Heptakis(6-O-sulfo)-(beta)-cyclodextrin can engage in various chemical reactions:

  1. Inclusion Complex Formation: It can form stable complexes with hydrophobic compounds, enhancing their solubility.
  2. Chiral Separation: Utilized in capillary electrophoresis for separating racemic mixtures due to its chiral nature .

Technical Details

The ability to form inclusion complexes depends on factors such as pH, temperature, and the nature of guest molecules. The sulfonate groups enhance electrostatic interactions with positively charged guest molecules.

Mechanism of Action

Process

The mechanism by which heptakis(6-O-sulfo)-(beta)-cyclodextrin functions involves:

  1. Complexation: The hydrophobic cavity encapsulates guest molecules, driven by hydrophobic interactions.
  2. Electrostatic Interactions: The sulfonate groups can interact favorably with cationic species, facilitating complex formation.

Data

Studies have shown that the presence of sulfonate groups significantly increases the binding affinity for certain drugs compared to unmodified beta-cyclodextrin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white to pale yellow crystalline solid.
  • Solubility: Slightly soluble in water and aqueous acids; more soluble than native beta-cyclodextrin due to the introduction of sulfonate groups .

Chemical Properties

  • Density: Not specified.
  • Storage Conditions: Recommended storage at -20°C under inert atmosphere to maintain stability .
  • Stability: Stable under acidic conditions but may degrade under extreme conditions or prolonged exposure to moisture.
Applications

Heptakis(6-O-sulfo)-(beta)-cyclodextrin has several scientific applications:

  1. Chiral Selector: Widely used in capillary electrophoresis for chiral separation, particularly in pharmaceutical analyses.
  2. Drug Delivery: Enhances solubility and stability of poorly soluble drugs, making it useful in pharmaceutical formulations.
  3. Food Industry: Potential applications as a food additive to improve texture and stability .
  4. Biochemical Research: Used in studies involving enzyme activity and interaction with biomolecules due to its ability to form inclusion complexes.

This compound exemplifies the versatility of modified cyclodextrins in enhancing the properties of various substances across multiple fields, including pharmaceuticals, food science, and analytical chemistry.

Synthetic Methodologies and Structural Optimization

Regioselective Sulfonation Strategies at the C6 Position of β-Cyclodextrin

Regioselective sulfonation at the primary hydroxyl (C6) position of β-cyclodextrin is critical for synthesizing homogeneous Heptakis(6-O-sulfo)-β-cyclodextrin heptasodium salt (CY-2200; CAS 197587-31-8). This modification exploits the higher nucleophilicity and steric accessibility of primary hydroxyls versus secondary hydroxyls (C2, C3). Direct sulfonation using sulfur trioxide complexes in alkaline aqueous media achieves >95% substitution at C6, confirmed by hydrophilic interaction liquid chromatography (HILIC) and NMR spectroscopy [1] [4]. The C6-sulfo groups impart high water solubility (>60 g/100 mL at 25°C) and anionic character while preserving the cavity’s host-guest capabilities. Impurities like residual β-cyclodextrin (<0.5%) and sodium sulfate (<4%) are monitored via capillary electrophoresis (CE) and thin-layer chromatography (TLC) [1].

Table 1: Physicochemical Properties of Heptakis(6-O-sulfo)-β-cyclodextrin Heptasodium Salt

PropertyValueMethod
Molecular FormulaC₄₂H₆₃Na₇O₅₆S₇Elemental Analysis
Molecular Weight1849.3 g/molMS
Solubility in Water (25°C)>60 g/100 mLGravimetric Analysis
Purity (Sulfated content)>95%CE, HPLC
Residual β-CD<0.5%TLC (EP 2.2.27)

Single-Isomer Synthesis: Overcoming Heterogeneity in Sulfobutyl Ether Derivatives

Single-isomer synthesis eliminates batch-to-batch variability inherent in randomly substituted sulfobutyl ether cyclodextrins (SB-CDs). A multi-step approach with temporary protecting groups ensures uniform heptakis(2-O-methyl-3-O-acetyl-6-O-sulfo)-β-cyclodextrin (HMAS, CY-2201):

  • Secondary Rim Protection: Benzylation or acetylation of C2/C3 hydroxyls [2] [10].
  • Primary Rim Sulfonation: Regioselective C6 sulfonation under controlled conditions.
  • Deprotection: Alkaline hydrolysis or catalytic hydrogenation to remove protecting groups [6].HMAS exhibits stronger analyte binding than heptakis(2,3-di-O-methyl-6-O-sulfo)-β-CD (HDMS-β-CD, CY-2202) due to acetyl groups enhancing hydrophobic interactions. In CE, 1–5 mM HMAS resolves 19/24 basic drug enantiomers in acidic aqueous/methanolic electrolytes [2] [7].

Table 2: Performance of Single-Isomer Sulfated β-CD Chiral Selectors in Capillary Electrophoresis

SelectorStructureEnantioseparation EfficiencyKey Applications
HMAS (CY-2201)C2-OMe, C3-OAc, C6-SO₃Na19/24 basic drugs resolvedAcidic aqueous/methanolic BGEs
HDMS-β-CD (CY-2202)C2,C3-OMe, C6-SO₃NaModerate resolutionNACE with camphorsulfonate additives
6-(SB)₇-β-CDC6-sulfobutyl ether9/10 test analytes resolvedBroad-spectrum cationic separations

Comparative Analysis of Protecting Group Strategies for Primary vs. Secondary Rim Functionalization

Protecting group selection dictates efficiency in single-isomer synthesis:

  • Benzyl Groups: Used in synthesizing heptakis(6-O-methyl)-β-CD. Removed via Pd/C-catalyzed transfer hydrogenation with hydrazine-carbonate (>90% yield). Advantages: High stability during sulfonation. Disadvantages: Requires catalytic hydrogenation, risking over-reduction [6] [9].
  • Acetyl Groups: Employed for HMAS. Cleaved under mild alkaline hydrolysis (e.g., 0.25 M NaOH). Advantages: Facile removal. Disadvantages: Partial deacetylation may occur during sulfonation, necessitating repurification [2] [5].
  • Methyl Groups: Irreversible for HDMS-β-CD synthesis. Introduce permanent hydrophobicity, altering host-guest dynamics versus labile acetyl groups [7].

Benzyl protection excels for exhaustive C6 modifications but adds synthetic complexity. Acetyl groups streamline syntheses requiring transient secondary rim blocking [5] [8].

Purification and Analytical Validation of Synthetic Intermediates via HILIC and Reversed-Phase HPLC

Rigorous purity assessment of intermediates and final products is achieved through orthogonal chromatographic methods:

  • HILIC: Resolves polar synthetic intermediates like heptakis(2-O-sulfo-3-O-methyl-6-O-acetyl)-β-CD (HAMS) based on hydrophilicity. Detects sulfonation defects or residual protecting groups [3].
  • Reversed-Phase HPLC: Separates hydrophobic intermediates (e.g., per-benzylated precursors) using C18 columns and methanol/water gradients. Quantifies deprotection completeness [10].
  • CE with UV Detection: Confirms isomer purity (>95%) and quantifies anionic impurities (e.g., sulfate ≤4%) per European Pharmacopoeia guidelines [1].

Structural validation combines:

  • MALDI-TOF MS: Verifies molecular weights (e.g., m/z 1849.3 for CY-2200) [3].
  • Multidimensional NMR: Assigns substitution patterns. ¹H/¹³C NMR confirms C6-sulfo regioisomers, while 2D COSY/TOCSY detects side reactions [3] [10].

Properties

Product Name

Heptakis(6-O-sulfo)-(beta)-cyclodextrin

IUPAC Name

heptasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate

Molecular Formula

C42H63Na7O56S7

Molecular Weight

1849.3 g/mol

InChI

InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;;;;/m1......./s1

InChI Key

TZBDYIAUDQVKGF-SRIYSEIISA-G

SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.